molecular formula C21H25N5O2S B2982926 N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-59-4

N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2982926
CAS No.: 1105232-59-4
M. Wt: 411.52
InChI Key: HQFQKAOPFXCLKY-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core modified with a pyrrolidine ring at position 2, a phenyl group at position 7, and a tert-butyl acetamide side chain. Key properties include:

  • Molecular Formula: C21H25N5O2S
  • Molecular Weight: ~411.07 g/mol
  • Core Structure: The thiazolo[4,5-d]pyridazinone scaffold is fused with a thiazole ring, providing a planar aromatic system conducive to interactions with biological targets.

Though experimental data (e.g., solubility, melting point) are unavailable for this specific compound, structural analogs provide insights into its likely physicochemical and pharmacological behavior .

Properties

IUPAC Name

N-tert-butyl-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-21(2,3)23-15(27)13-26-19(28)17-18(16(24-26)14-9-5-4-6-10-14)29-20(22-17)25-11-7-8-12-25/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFQKAOPFXCLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and neuroprotective properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.52 g/mol. The structural features include a thiazolo[4,5-d]pyridazin moiety, which is known for various biological activities.

Structural Formula

IUPAC Name N tert butyl 2 4 oxo 7 phenyl 2 pyrrolidin 1 yl thiazolo 4 5 d pyridazin 5 4H yl acetamide\text{IUPAC Name N tert butyl 2 4 oxo 7 phenyl 2 pyrrolidin 1 yl thiazolo 4 5 d pyridazin 5 4H yl acetamide}

Antibacterial Activity

Recent studies have demonstrated that phenylthiazole derivatives, closely related to the compound , exhibit promising antibacterial properties. One study synthesized a series of phenylthiazoles and evaluated their activity against multidrug-resistant bacterial strains. Notably, compounds with a tert-butyl side chain showed enhanced stability and activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Key Findings:

  • Compounds demonstrated rapid bactericidal activity against MRSA.
  • Some derivatives completely eradicated bacterial colonies within 24 hours, outperforming traditional antibiotics like vancomycin .

Anticancer Activity

The thiazole moiety has been linked to various anticancer activities. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to N-(tert-butyl)-2-(4-oxo-7-phenyl...) were tested against multiple cancer cell lines, revealing significant cytotoxic effects.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 19A549 (lung adenocarcinoma)12.5Induction of apoptosis
Compound 23NIH/3T3 (mouse embryoblast)15.0Cell cycle arrest
Compound 26MCF7 (breast cancer)10.0Inhibition of Bcl-2

Neuroprotective Activity

The compound also shows potential neuroprotective effects. Studies involving thiazole derivatives indicate that they can protect neuronal cells from oxidative stress and apoptosis. The presence of the pyrrolidine ring may enhance these protective effects.

Case Study: Neuroprotective Effects
In a study assessing the neuroprotective potential of thiazole derivatives in a model of oxidative stress-induced neuronal injury, one compound demonstrated significant reductions in cell death and reactive oxygen species (ROS) levels.

Scientific Research Applications

N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a research compound with potential biological activities, drawing interest in medicinal chemistry. Its molecular formula is C21H25N5O2S, and it has a molecular weight of 411.52 g/mol.

Antibacterial Activity

Phenylthiazole derivatives, which are structurally related to this compound, have demonstrated antibacterial properties. Studies have shown that phenylthiazoles exhibit activity against multidrug-resistant bacterial strains. Specifically, compounds with a tert-butyl side chain have shown enhanced stability and activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Some derivatives eradicated bacterial colonies within 24 hours, outperforming traditional antibiotics.

Anticancer Activity

The thiazole moiety in the compound has been linked to anticancer activities. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis. Derivatives similar to N-(tert-butyl)-2-(4-oxo-7-phenyl...) have been tested against multiple cancer cell lines, showing cytotoxic effects.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 19A549 (lung adenocarcinoma)12.5Induction of apoptosis
Compound 23NIH/3T3 (mouse embryoblast)15.0Cell cycle arrest
Compound 26MCF7 (breast cancer)10.0Inhibition of Bcl-2

Neuroprotective Activity

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (), a closely related analog differing only in the cyclic amine substituent (piperidin-1-yl vs. pyrrolidin-1-yl).

Property Target Compound (Pyrrolidin-1-yl) Piperidin-1-yl Analog ()
Molecular Formula C21H25N5O2S C22H27N5O2S
Molecular Weight (g/mol) 411.07 425.5
Cyclic Amine Substituent Pyrrolidine (5-membered) Piperidine (6-membered)
Key Structural Impact Increased flexibility, smaller ring Enhanced lipophilicity, larger ring

Pharmacological and Physicochemical Implications

Cyclic Amine Substituent: Pyrrolidine: The 5-membered ring may improve solubility due to reduced steric hindrance compared to piperidine. However, its smaller size could reduce binding affinity to targets requiring deeper hydrophobic pockets .

N-tert-Butyl Acetamide Group :
Both compounds share this moiety, which likely contributes to:

  • Metabolic Stability : The tert-butyl group resists oxidative degradation compared to linear alkyl chains (e.g., methyl or ethyl).
  • Steric Effects : May hinder interactions with off-target enzymes, improving selectivity.

Thiazolo[4,5-d]pyridazinone Core: The scaffold’s aromaticity enables π-π stacking with protein targets, a feature critical for kinase inhibitors or DNA-intercalating agents. Substitutions at position 7 (phenyl) and position 2 (cyclic amine) fine-tune electronic and steric properties.

Hypothetical Research Findings

While direct experimental data for the pyrrolidin-1-yl compound are lacking, extrapolation from the piperidin-1-yl analog () and general structure-activity relationships (SAR) suggests:

  • Solubility : The pyrrolidine analog may exhibit higher aqueous solubility due to reduced hydrophobicity.
  • Binding Affinity : Piperidine’s larger ring could improve affinity for targets with extended binding pockets (e.g., certain kinases).
  • Metabolic Half-Life : The tert-butyl group in both compounds likely prolongs half-life compared to analogs with smaller N-substituents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. Flow chemistry techniques, such as continuous-flow reactors, can enhance reproducibility and scalability by controlling residence time and mixing efficiency . For example, coupling Boc-protection strategies (as described in tert-butyl carbamate synthesis) with stepwise purification (e.g., column chromatography or recrystallization) can mitigate side reactions .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to verify connectivity of the thiazolo[4,5-d]pyridazine core and pyrrolidine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, HPLC or LC-MS with UV/Vis detection at λ = 254–280 nm is recommended, as demonstrated in PubChem-derived structural analyses .

Q. How should researchers address solubility and stability challenges during in vitro assays?

  • Methodological Answer : Pre-screen solvents (e.g., DMSO, ethanol, or aqueous buffers with cyclodextrin derivatives) using spectrophotometric solubility assays. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. If instability is observed, consider structural modifications (e.g., tert-butyl groups for steric protection) or formulation with stabilizers like polyvinylpyrrolidone (PVP) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the thiazolo[4,5-d]pyridazine scaffold in this compound?

  • Methodological Answer : The scaffold likely forms via cyclocondensation of α-ketoamides with thiourea derivatives under acidic or basic conditions. Isotopic labeling (e.g., ¹⁵N or ³⁴S) can track nitrogen and sulfur incorporation. Computational studies (DFT calculations) can model transition states, as seen in analogous triazole and pyridazine syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking against target proteins (e.g., kinases or GPCRs) using the compound’s PubChem-derived 3D structure (InChI: [reference key from ]). QSAR models can correlate substituent electronic properties (Hammett σ values) with activity trends. For example, replacing the pyrrolidine group with piperidine or morpholine may alter binding affinity, as observed in structurally related acetamides .

Q. How to resolve contradictory data on biological activity across different assay systems?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR binding vs. cell-based functional assays) to confirm target engagement. If discrepancies persist, evaluate off-target effects via proteome-wide profiling or metabolomic screening. Comparative studies with analogs (e.g., varying phenyl or pyrrolidine groups) can isolate structure-activity relationships (SAR), as shown in triazole-thioacetamide derivatives .

Q. What is the role of the pyrrolidin-1-yl substituent in modulating pharmacokinetic properties?

  • Methodological Answer : The pyrrolidine group enhances solubility via hydrogen bonding and may reduce metabolic clearance by sterically shielding labile sites. In vivo PK studies (e.g., rat plasma stability assays) paired with CYP450 inhibition assays can validate this. Analog synthesis (e.g., replacing pyrrolidine with azetidine) and comparative logP/logD measurements provide empirical evidence .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transitioning from batch to continuous-flow reactors minimizes exothermic risks in cyclization steps. Optimize workup protocols (e.g., liquid-liquid extraction vs. crystallization) to reduce intermediate losses. For example, tert-butyl protection strategies (as in Boc chemistry) improve intermediate stability during large-scale purification .

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